molecular formula C9H20ClNO2 B13471045 Ethyl2-amino-4-methylhexanoatehydrochloride

Ethyl2-amino-4-methylhexanoatehydrochloride

Cat. No.: B13471045
M. Wt: 209.71 g/mol
InChI Key: HBHYDKPSGRXGBH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylhexanoate hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl It is an ester derivative of 2-amino-4-methylhexanoic acid, commonly used in various scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methylhexanoate hydrochloride typically involves the esterification of 2-amino-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of ethyl 2-amino-4-methylhexanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methylhexanoate hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-amino-4-methylhexanoic acid and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-amino-4-methylhexanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-amino-4-methylhexanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Ethyl 2-amino-4-methylhexanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methylpentanoate: Similar structure but with a shorter carbon chain.

    Methyl 2-amino-4-methylhexanoate: Similar structure but with a different ester group.

    2-amino-4-methylhexanoic acid: The parent acid form of the compound.

Uniqueness

Ethyl 2-amino-4-methylhexanoate hydrochloride is unique due to its specific ester group and the presence of both amino and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

ethyl 2-amino-4-methylhexanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-4-7(3)6-8(10)9(11)12-5-2;/h7-8H,4-6,10H2,1-3H3;1H

InChI Key

HBHYDKPSGRXGBH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)OCC)N.Cl

Origin of Product

United States

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